molecular formula C10H10O2 B081218 4-Methoxy-1-indanone CAS No. 13336-31-7

4-Methoxy-1-indanone

Cat. No. B081218
CAS RN: 13336-31-7
M. Wt: 162.18 g/mol
InChI Key: BTYSYELHQDGJAB-UHFFFAOYSA-N
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Description

4-Methoxy-1-indanone is a 1-indanone derivative and a benzo-fused ketone . It is a chemical compound with the molecular formula C10H10O2 .


Synthesis Analysis

The synthesis of 4-Methoxy-1-indanone has been reported in various studies . One method involves the nitration reaction . Another method involves the reaction of 4-Hydroxy-1-indanone with potassium carbonate and methyl iodide .


Molecular Structure Analysis

4-Methoxy-1-indanone is a benzo-fused ketone and a 1-indanone derivative . It has a molecular weight of 162.18 g/mol .


Chemical Reactions Analysis

4-Methoxy-1-indanone is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction .


Physical And Chemical Properties Analysis

4-Methoxy-1-indanone is a white to light yellow crystal powder . It has a molecular weight of 162.18 g/mol, a XLogP3-AA of 1.6, and a topological polar surface area of 26.3 Ų .

Safety and Hazards

4-Methoxy-1-indanone may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Methoxy-1-indanone is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction . It may be used in the synthesis of isomeric mixtures of oximes .

properties

IUPAC Name

4-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSYELHQDGJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404125
Record name 4-Methoxy-1-indanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-indanone

CAS RN

13336-31-7
Record name 4-Methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-inden-1-one
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Synthesis routes and methods I

Procedure details

Methyl iodide (69 ml) is added dropwise over a period of 15 minutes to a stirred mixture of 4-hydroxy-1-indanone (150 g) and anhydrous potassium carbonate (154 g) dissolved in DMF (1.5 liter) cooled to 0° C. under nitrogen. The reaction mixture is stirred at RT for 24 hours and partitioned between methylene chloride and water. The methylene chloride fraction is washed with water and 2% aqueous NaOH and dried over Na2SO4. The dried extract is filtered, concentrated in vacuo and the residue dissolved in hot methanol which upon cooling forms a precipitate. The precipitate is filtered and recrystallized from methanol yielding the methoxy product as a solid, M.P. 104°-106° C.
Quantity
69 mL
Type
reactant
Reaction Step One
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150 g
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reactant
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154 g
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reactant
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Quantity
1.5 L
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solvent
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Synthesis routes and methods II

Procedure details

4-Hydroxy-1-indanone (5.0 g, 33.7 mmol) was dissolved in acetone (170 mL) and then potassium carbonate (9.0 g, 138.21 mmol) and MeI (9.6 g, 67.5 mmol) were added. The resulting suspension was heated to 50° C. and stirred for 3 days at which time the reaction mixture was concentrated under reduced pressure. The residue was partitioned between EtOAc and water. The organic phase was separated and the aqueous phase was extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound (5.4 g, 98%) as a yellow solid. GC-MS m/z[M+H]+ 163.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
170 mL
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solvent
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Quantity
9 g
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reactant
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Quantity
9.6 g
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reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

To a mixture of 4-hydroxy-indan-1-one (14.5 g, 0.0979 mol) and 27.08 g (0.195 mol) of potassium carbonate was added 500 mL of acetone and 48.7 mL (0.78 mol) of methanol with stirring and the resulting mixture was heated to reflux for 4 h, cooled, and allowed to stand at room temperature for 10 h. The above mixture was filtered, concentrated under vacuo, the solid residue was dissolved in methanol, heated and filtered. The filtrate was concentrated to a volume of 100 mL, cooled and filtered to afford 12.6 g (79%) of 4-methoxy-indan-1-one.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
27.08 g
Type
reactant
Reaction Step One
Quantity
48.7 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Methoxy-1-indanone in organic synthesis, and how does its formation relate to reaction conditions?

A: 4-Methoxy-1-indanone is a valuable building block in organic synthesis, particularly for constructing complex cyclic structures. Notably, its synthesis serves as a prime example of how reaction conditions can dictate product formation. When 3-(4-Methoxyphenyl)propionic acid (1c) undergoes polyphosphoric acid (PPA) catalyzed cyclization, 4-Methoxy-1-indanone (3c) is the major product, with yields ranging from 17-65% depending on the PPA/1c ratio []. This highlights the significant influence of reaction parameters on product selectivity during cyclization reactions.

Q2: How does the structure of the starting material influence the outcome of PPA-catalyzed cyclizations, particularly concerning the formation of 4-Methoxy-1-indanone versus [3.3]metacyclophane-1,10-diones?

A: The structure of the starting 3-(methoxyphenyl)propionic acid significantly influences the product distribution in PPA-catalyzed reactions. For instance, while 3-(4-Methoxyphenyl)propionic acid (1c) primarily yields 4-Methoxy-1-indanone (3c) [], its isomers, 3-(2-methoxyphenyl)propionic acid (1a) and 3-(2,4-dimethoxyphenyl)propionic acid (1b), predominantly form the dimeric [3.3]metacyclophane-1,10-diones (5a,b) []. This difference likely stems from the varying steric and electronic effects imparted by the methoxy substituents at different positions on the aromatic ring. The presence of the methoxy group at the para position in 1c appears to favor intramolecular cyclization, leading to 4-Methoxy-1-indanone (3c), while the ortho and ortho/para substitutions in 1a and 1b, respectively, promote intermolecular reactions resulting in dimer formation.

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